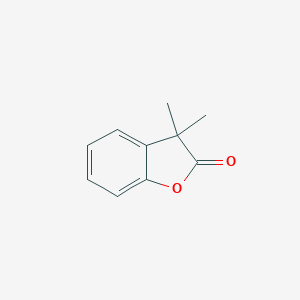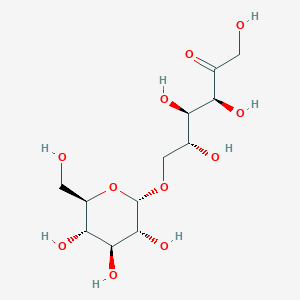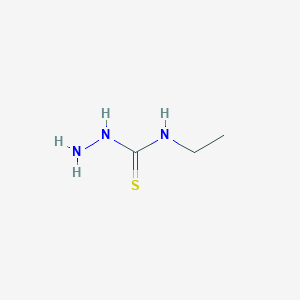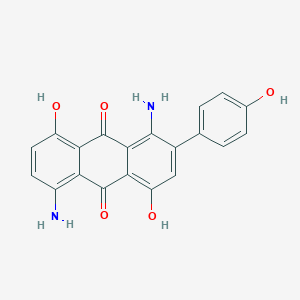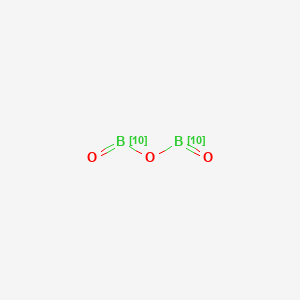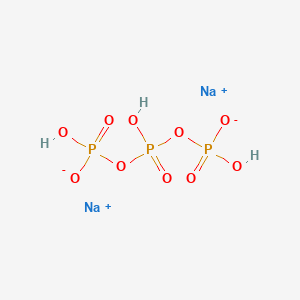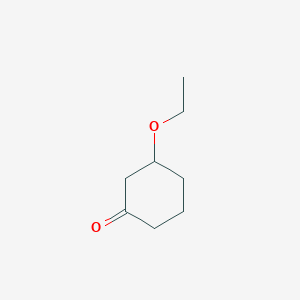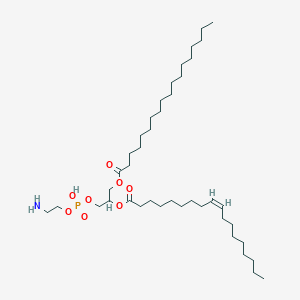
Stearoyl-oleoyl-phosphatidyl ethanolamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stearoyl-oleoyl-phosphatidyl ethanolamine (SOPE) is a phospholipid that is naturally found in cell membranes. It has been shown to have various biochemical and physiological effects, making it a promising compound for scientific research.
Wirkmechanismus
Stearoyl-oleoyl-phosphatidyl ethanolamine functions by altering the physical properties of cell membranes. It has been shown to increase membrane fluidity and permeability, which can enhance the uptake of drugs into cells. Additionally, this compound has been shown to modulate the activity of various membrane-bound enzymes and receptors, leading to its various biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects, including its role in membrane structure and function, its impact on cellular signaling pathways, and its potential as a therapeutic agent. This compound has been shown to modulate the activity of various membrane-bound enzymes and receptors, leading to its impact on cellular signaling pathways. Additionally, this compound has been shown to have anti-inflammatory and anti-tumor properties, making it a potential therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
Stearoyl-oleoyl-phosphatidyl ethanolamine has various advantages and limitations for lab experiments. Its ability to enhance the uptake of drugs into cells makes it a promising compound for drug delivery systems. Additionally, its ability to modulate the activity of membrane-bound enzymes and receptors makes it a useful tool for studying cellular signaling pathways. However, the synthesis of this compound can be time-consuming and expensive, limiting its widespread use in lab experiments.
Zukünftige Richtungen
There are various future directions for the study of Stearoyl-oleoyl-phosphatidyl ethanolamine, including its use in drug delivery systems, its potential as a biomarker for disease diagnosis, and its potential as a therapeutic agent. Additionally, further research is needed to fully understand the mechanism of action of this compound and its impact on cellular signaling pathways.
Synthesemethoden
Stearoyl-oleoyl-phosphatidyl ethanolamine can be synthesized through various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of stearic acid, oleic acid, and phosphatidyl ethanolamine in the presence of a catalyst. Enzymatic synthesis involves the use of enzymes such as phospholipase D and acyltransferase to catalyze the reaction between stearic acid, oleic acid, and phosphatidyl ethanolamine.
Wissenschaftliche Forschungsanwendungen
Stearoyl-oleoyl-phosphatidyl ethanolamine has various scientific research applications, including its use in drug delivery systems, as a biomarker for disease diagnosis, and as a potential treatment for various diseases. This compound has been shown to enhance the uptake of drugs into cells, making it a promising compound for drug delivery systems. Additionally, this compound levels have been found to be altered in various diseases such as cancer, making it a potential biomarker for disease diagnosis. This compound has also been shown to have anti-inflammatory and anti-tumor properties, making it a potential treatment for various diseases.
Eigenschaften
CAS-Nummer |
14942-08-6 |
|---|---|
Molekularformel |
C41H80NO8P |
Molekulargewicht |
746 g/mol |
IUPAC-Name |
[3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate |
InChI |
InChI=1S/C41H80NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(43)47-37-39(38-49-51(45,46)48-36-35-42)50-41(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h18,20,39H,3-17,19,21-38,42H2,1-2H3,(H,45,46)/b20-18- |
InChI-Schlüssel |
JQKOHRZNEOQNJE-ZZEZOPTASA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCC=CCCCCCCCC |
Synonyme |
(R)-isomer of 1-stearoyl-2-oleoylphosphatidylethanolamine 1-stearoyl-2-oleoylphosphatidylethanolamine SOPE-1,2 stearoyl-oleoyl-phosphatidyl ethanolamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



